molecular formula C6H6BrN3 B8007250 5-Bromo-1-ethyl-1H-pyrazole-4-carbonitrile

5-Bromo-1-ethyl-1H-pyrazole-4-carbonitrile

Cat. No.: B8007250
M. Wt: 200.04 g/mol
InChI Key: KGXFZJPHLWMXFT-UHFFFAOYSA-N
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Description

5-Bromo-1-ethyl-1H-pyrazole-4-carbonitrile is a heterocyclic compound that contains a pyrazole ring substituted with a bromine atom at the 5th position, an ethyl group at the 1st position, and a nitrile group at the 4th position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-1-ethyl-1H-pyrazole-4-carbonitrile typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 5-bromo-1-ethylpyrazole with cyanogen bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like acetonitrile at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-1-ethyl-1H-pyrazole-4-carbonitrile undergoes several types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

    Oxidation and Reduction Reactions: The nitrile group can be reduced to an amine or oxidized to a carboxylic acid.

    Cyclization Reactions: The compound can participate in cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles like sodium azide or thiourea, and the reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Oxidation and Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or oxidizing agents like potassium permanganate (KMnO4) are used under controlled conditions.

    Cyclization Reactions: Catalysts such as palladium or copper salts are often employed to facilitate cyclization reactions.

Major Products Formed

    Substitution Products: Depending on the nucleophile used, products such as 5-amino-1-ethyl-1H-pyrazole-4-carbonitrile or 5-thio-1-ethyl-1H-pyrazole-4-carbonitrile can be formed.

    Reduction Products: Reduction of the nitrile group yields 5-bromo-1-ethyl-1H-pyrazole-4-amine.

    Cyclization Products: Cyclization reactions can lead to the formation of fused heterocyclic compounds with potential biological activity.

Scientific Research Applications

5-Bromo-1-ethyl-1H-pyrazole-4-carbonitrile has several scientific research applications, including:

    Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Organic Synthesis: The compound is used as an intermediate in the synthesis of more complex molecules, including agrochemicals and dyes.

    Material Science: It is explored for its potential use in the development of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 5-Bromo-1-ethyl-1H-pyrazole-4-carbonitrile depends on its specific application. In medicinal chemistry, the compound may interact with biological targets such as enzymes or receptors, modulating their activity. The bromine atom and nitrile group can enhance the compound’s reactivity and binding affinity to these targets, leading to desired biological effects.

Comparison with Similar Compounds

Similar Compounds

    5-Bromo-1-methyl-1H-pyrazole-4-carbonitrile: Similar structure but with a methyl group instead of an ethyl group.

    5-Chloro-1-ethyl-1H-pyrazole-4-carbonitrile: Similar structure but with a chlorine atom instead of a bromine atom.

    1-Ethyl-1H-pyrazole-4-carbonitrile: Lacks the bromine substitution at the 5th position.

Uniqueness

5-Bromo-1-ethyl-1H-pyrazole-4-carbonitrile is unique due to the presence of both the bromine atom and the nitrile group, which confer specific chemical reactivity and potential biological activity. The combination of these functional groups makes it a valuable compound for various synthetic and research applications.

Properties

IUPAC Name

5-bromo-1-ethylpyrazole-4-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6BrN3/c1-2-10-6(7)5(3-8)4-9-10/h4H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGXFZJPHLWMXFT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=C(C=N1)C#N)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6BrN3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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